molecular formula C14H14ClN3O B1607770 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine CAS No. 343373-72-8

4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine

Cat. No. B1607770
M. Wt: 275.73 g/mol
InChI Key: BCZUTFTXOOUHBV-UHFFFAOYSA-N
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Description

“4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine” is a chemical compound with the CAS Number: 343373-72-8. It has a molecular weight of 275.74 . The compound is a solid in physical form .


Molecular Structure Analysis

The InChI code for “4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine” is 1S/C14H14ClN3O/c15-12-10-13 (18-6-8-19-9-7-18)17-14 (16-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point range of 128 - 130 degrees Celsius . Its density is 1.3±0.1 g/cm3 .

Scientific Research Applications

Discovery and Optimization in Drug Development

  • The compound has been identified as a privileged pharmacophore for PI3K and PIKKs inhibition, showcasing its potential in the development of novel inhibitors targeting the PI3K-AKT-mTOR pathway. This highlights its relevance in cancer therapy research due to its ability to form key hydrogen bonding interactions and convey selectivity over the broader kinome (Hobbs et al., 2019).

Imaging Agent for Parkinson's Disease

  • The synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcases another application. The compound's synthesis from 2,4,5-trichloropyrimide and its high radiochemical yield and purity demonstrate its potential in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).

Synthesis of Novel Compounds

  • Research on the synthesis of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine derivatives illustrates the compound's role in creating new chemical entities. These molecules are characterized for their potential pharmacological activities, indicating its utility in drug discovery and development (Zaki et al., 2017).

Modulation of Antibiotic Activity

  • The compound's potential to modulate antibiotic activity against multidrug-resistant strains has been investigated, suggesting its role in overcoming antibiotic resistance. This finding is particularly relevant in the context of increasing global health challenges posed by antibiotic-resistant pathogens (Oliveira et al., 2015).

Corrosion Inhibition

  • A combined DFT and MD simulation study evaluating the electronic structure of related molecules for corrosion inhibition effectiveness on steel in acidic medium demonstrates the compound's utility in material science. This application is crucial for protecting industrial equipment and infrastructure from corrosion-related damage (Saha et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

4-(6-chloro-2-phenylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-10-13(18-6-8-19-9-7-18)17-14(16-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZUTFTXOOUHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360317
Record name 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine

CAS RN

343373-72-8
Record name 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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